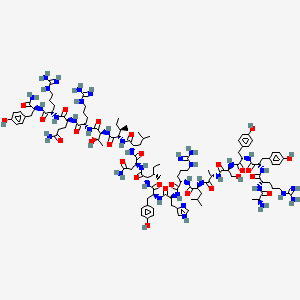
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane
Descripción general
Descripción
“6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane” is a chemical compound with the CAS Number: 110968-70-2 . Its IUPAC name is 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine-6,7-diamine . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4N2O2/c9-7(10)8(11,12)16-6-2-4(14)3(13)1-5(6)15-7/h1-2H,13-14H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The molecular weight of “6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane” is 238.14 . The compound is a solid and is stored at ambient temperature .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Environmental Safety
A study by Wang et al. (2019) explores alternative per- and polyfluoroalkyl substances (PFASs), focusing on their environmental presence and potential toxicity. This research highlights the need for safer fluorinated alternatives due to concerns about persistence, bioaccumulation, and toxicity associated with PFASs. The study mentions specific compounds like hexafluoropropylene oxide dimer (HFPO-DA) as dominant pollutants, suggesting that similar compounds, potentially including fluorinated benzodioxanes, require careful assessment regarding their environmental impact and safety (Wang et al., 2019).
Heterocyclic Compounds in Medicinal Chemistry
Verma et al. (2019) discuss the significance of triazine scaffolds in medicinal chemistry, noting their potential across a wide spectrum of biological activities. This review underscores the importance of heterocyclic compounds, which could imply the relevance of investigating 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane for similar applications, given its heterocyclic nature and potential biological activity (Verma et al., 2019).
Polymers from Renewable Resources
Fenouillot et al. (2010) review the use of 1,4:3,6-dianhydrohexitols in polymer synthesis, emphasizing the drive towards materials derived from renewable resources. While not directly related, the push for non-toxic, renewable materials in polymer science could encompass research into the applications of various benzodioxanes, including the fluorinated types, for developing new polymeric materials (Fenouillot et al., 2010).
Environmental and Health Perspectives on Fluorinated Compounds
Anderson et al. (2019) discuss the toxicity and risk characterization of perfluorohexanoic acid, a short-chain fluorinated compound. While the focus is on a specific compound, the approach to assessing health risks and environmental impact could be analogous for studying 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane, particularly in understanding its degradation products and potential impacts (Anderson et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it may cause harm if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-7(10)8(11,12)16-6-2-4(14)3(13)1-5(6)15-7/h1-2H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFFQGLVKTXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551776 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
CAS RN |
110968-70-2 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B3030872.png)

